

Methyl α -Cyanocinnamate: Application Notes and Protocols for Mitochondrial Pyruvate Carrier (MPC) Inhibition

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl alpha-cyanocinnamate*

Cat. No.: B170538

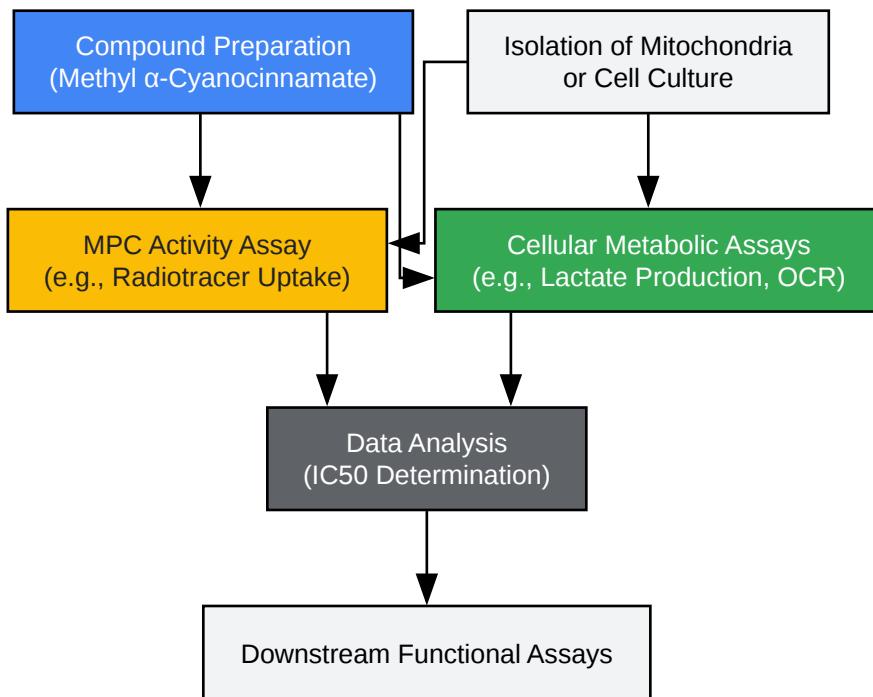
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α -cyanocinnamate is a member of the α -cyanocinnamate family of compounds, which are established inhibitors of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC forces a metabolic shift towards glycolysis, leading to increased lactate production and alterations in cellular energy metabolism. This makes MPC inhibitors valuable tools for studying metabolic pathways and potential therapeutic agents for various diseases, including cancer, metabolic disorders, and inflammatory conditions.

While the more extensively studied analog, UK-5099, is often used as a reference compound, methyl α -cyanocinnamate is expected to exhibit a similar mechanism of action. These compounds act as potent and reversible inhibitors by reacting with an essential thiol group on the pyruvate carrier. These application notes provide an overview of the quantitative data for related α -cyanocinnamate inhibitors and detailed protocols for assessing the inhibitory activity of methyl α -cyanocinnamate on the MPC.


Quantitative Data on α -Cyanocinnamate MPC Inhibitors

The inhibitory potency of α -cyanocinnamate derivatives can be quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for well-characterized MPC inhibitors of this class. It is important to note that the potency of methyl α -cyanocinnamate may vary, and empirical determination is recommended.

Compound	IC50	Bioassay	Reference
UK-5099	52.6 \pm 8.3 nM	Pyruvate transport inhibition in human MPC1L/MPC2 proteoliposomes	[1]
α -Cyanocinnamate	0.2 μ mol/L	Inhibition of pyruvate transport in rat liver and heart mitochondria	[2]
α -Cyano-4-hydroxycinnamate (CHC)	1.5 μ mol/L	Inhibition of pyruvate transport in rat liver and heart mitochondria	[2]

Signaling Pathways and Experimental Workflow

The inhibition of the Mitochondrial Pyruvate Carrier (MPC) by methyl α -cyanocinnamate initiates a cascade of metabolic reprogramming. The following diagrams illustrate the affected signaling pathway and a general experimental workflow for characterizing MPC inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- To cite this document: BenchChem. [Methyl α-Cyanocinnamate: Application Notes and Protocols for Mitochondrial Pyruvate Carrier (MPC) Inhibition]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170538#methyl-alpha-cyanocinnamate-as-a-mitochondrial-pyruvate-carrier-mpc-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com